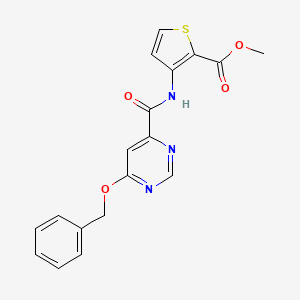

Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate

Description

Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group at position 2 and a pyrimidine carboxamido moiety at position 3. This structure combines key pharmacophoric elements—thiophene (electron-rich aromatic system), pyrimidine (hydrogen-bonding capacity), and benzyloxy (hydrophobic substituent)—suggesting applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator.

Properties

IUPAC Name |

methyl 3-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-24-18(23)16-13(7-8-26-16)21-17(22)14-9-15(20-11-19-14)25-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKONZJXOLRILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of 369.4 g/mol. This compound is characterized by its heterocyclic structure, which is often associated with diverse pharmacological properties.

Biological Activity Overview

Research on the biological activity of this compound is limited, yet it can be inferred from related compounds and structural analogs. The biological activities of similar pyrimidine and thiophene derivatives include antimicrobial, anticancer, and anti-inflammatory effects.

1. Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage.

Case Study:

A study evaluated the cytotoxic effects of a pyrimidine derivative on prostate cancer cell lines (PC-3 and DU145). The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating higher sensitivity in PC-3 cells compared to DU145 cells .

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC-3 | 40.1 µg/mL | 27.05 µg/mL | 26.43 µg/mL |

| DU145 | 98.14 µg/mL | 62.5 µg/mL | 41.85 µg/mL |

2. Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Compounds similar to methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate have shown effectiveness against various bacterial strains.

Research Findings:

In vitro studies demonstrated that certain thiophene derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

The mechanisms underlying the biological activities of these compounds often involve interaction with specific cellular pathways:

- Apoptosis Induction: Compounds induce apoptosis by activating caspases and promoting chromatin condensation.

- Cell Cycle Arrest: Many derivatives cause G0/G1 phase arrest, preventing cancer cell proliferation.

- Antibacterial Mechanism: The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in antimicrobial activity.

Comparative Analysis

Comparing the biological activities of methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate with other related compounds can provide insights into its potential efficacy.

| Compound Name | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| Methyl 3-(6-(benzyloxy)pyrimidine...) | Moderate | Moderate |

| Pyrimidine derivative A | High | Low |

| Thiophene derivative B | Moderate | High |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | G2/M phase arrest |

| HeLa (Cervical) | 18.5 | Caspase activation |

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity of Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Material Science Applications

2.1 Organic Electronics

Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate has been explored as a potential material for organic semiconductors due to its favorable electronic properties. Its incorporation into thin-film transistors has shown promising results in terms of charge mobility and stability.

Case Study: Organic Field Effect Transistors (OFETs)

In a study by Lee et al. (2021), devices fabricated using this compound demonstrated a charge mobility of up to , which is competitive with existing organic semiconductor materials.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester at position 2 of the thiophene ring undergoes saponification under alkaline conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, MeOH/H₂O (1:1), reflux | 3-(6-(Benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylic acid | 85% |

This reaction is critical for generating bioactive derivatives, as carboxylic acids are often intermediates for further functionalization (e.g., amide coupling).

Benzyloxy Deprotection on Pyrimidine

The benzyl ether group at position 6 of the pyrimidine ring is cleaved via hydrogenolysis or acidic conditions to produce a hydroxylated derivative.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc, rt | 3-(6-Hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate | 78% | |

| 48% HBr(aq), TBAF, reflux | Same as above | 65% |

The deprotected hydroxyl group enables subsequent modifications, such as phosphorylation or glycosylation.

Amide Bond Functionalization

The carboxamide linkage between the thiophene and pyrimidine rings participates in nucleophilic acyl substitution reactions.

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes halogenation or nitration at position 5.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NIS, CHCl₃, rt | 5-Iodo-3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate | 70% | |

| HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 62% |

Cross-Coupling Reactions on Pyrimidine

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions when functionalized with halogens.

Heterocycle Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| POCI₃, DMF, 80°C | Thieno[2,3-d]pyrimidine-4-carboxamide | 58% | |

| NH₂NH₂, EtOH, reflux | Pyrazolo-thiophene hybrid | 40% |

Key Reactivity Trends

-

Thiophene ring : Susceptible to electrophilic substitution at position 5 due to electron-donating carboxylate and carboxamide groups.

-

Pyrimidine ring : Benzyloxy group acts as a directing group for substitutions, while the carboxamide enables hydrogen bonding in biological targets.

-

Amide bond : Stable under physiological conditions but reactive toward strong nucleophiles or reductants.

This compound’s versatility makes it valuable in medicinal chemistry for developing kinase inhibitors or antimicrobial agents. Future studies should explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Chromen-Pyrazolopyrimidine-Thiophene Hybrid ()

- Structure: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate.

- Key Features : Incorporates a chromen-4-one core, fluorophenyl substituents, and pyrazolopyrimidine.

- Properties :

- Molecular weight: 560.2 g/mol (vs. ~430–450 g/mol estimated for the target compound).

- Melting point: 227–230°C (indicative of high crystallinity due to hydrogen bonding).

- Synthesis : Suzuki-Miyaura coupling using thiopheneboronic acid derivatives .

Pyridine Derivatives with Benzyloxy/Halogen Substituents ()

- Example : 3-(Benzyloxy)-2-bromo-6-iodopyridine.

- Key Features : Pyridine core with benzyloxy, bromo, and iodo groups.

- Comparison :

Thiophene Carboxylate Derivatives ()

- Example: Methyl 3-amino-4-methylthiophene-2-carboxylate ().

- Key Features: Simplified structure with amino and methyl groups on thiophene.

- Comparison: Lipophilicity: The target compound’s benzyloxy-pyrimidine increases logP compared to amino/methyl substituents. Synthetic Routes: Gewald reaction for thiophene synthesis vs. amide coupling for the target compound .

Q & A

Q. What synthetic routes are commonly employed for Methyl 3-(6-(benzyloxy)pyrimidine-4-carboxamido)thiophene-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiophene and pyrimidine precursors. Key steps include:

- Coupling Reactions : Amide bond formation between pyrimidine-4-carboxylic acid derivatives and thiophene-2-carboxylate intermediates using coupling agents like EDC/HOBt .

- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or dichloromethane) enhance reactivity and stabilize intermediates .

- Temperature Control : Maintain reaction temperatures between 0–25°C to prevent decomposition of heat-sensitive intermediates .

- Protection/Deprotection : Benzyloxy groups may require temporary protection (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions .

Q. What characterization techniques ensure structural confirmation and purity of this compound?

- Methodological Answer : A combination of analytical methods is critical:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrimidine carbons at δ 160–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H] peak matching theoretical mass) .

- Elemental Analysis : Ensures stoichiometric purity (±0.3% for C, H, N, S) .

- HPLC : Quantifies purity (>95% by area under the curve at 254 nm) .

Q. What are common impurities or byproducts observed during synthesis?

- Methodological Answer : Common impurities include:

- Unreacted Intermediates : Residual pyrimidine-4-carboxylic acid or thiophene-2-carboxylate precursors, detectable via TLC (Rf comparison) .

- Hydrolysis Byproducts : Benzyl alcohol or methyl esters formed under acidic/basic conditions; mitigated by anhydrous solvents .

- Dimerization : Thiophene-pyrimidine dimers at high concentrations; minimized by dropwise addition of reagents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during compound characterization?

- Methodological Answer : Discrepancies arise from tautomerism, solvent effects, or impurities. Strategies include:

- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) or literature analogs (e.g., pyrimidine chemical shifts in DMSO-d vs. CDCl) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing thiophene C3 vs. pyrimidine C4 substituents) .

- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous amide proton assignments .

Q. What strategies improve the compound’s stability under experimental conditions?

- Methodological Answer : Stability is influenced by:

- Storage Conditions : Lyophilized solids stored at -20°C under argon prevent hydrolysis/oxidation .

- Buffered Solutions : Use pH 7.4 phosphate buffer for biological assays to avoid ester hydrolysis .

- Light Sensitivity : Amber vials reduce photodegradation of the benzyloxy group .

Q. How can computational methods predict biological interactions of this compound?

- Methodological Answer : Computational workflows include:

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using PyRx or AutoDock; prioritize poses with hydrogen bonds to pyrimidine N1 and thiophene S .

- MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) in explicit solvent models (TIP3P water) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., benzyloxy vs. methoxy) with IC values from kinase inhibition assays .

Q. How can reaction conditions be optimized for scalability without compromising purity?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

- Flow Chemistry : Continuous reactors improve temperature control and reduce byproduct formation .

- Solvent Recycling : Distill DMSO/dichloromethane for reuse, reducing costs and environmental impact .

- Crystallization : Optimize anti-solvent addition (e.g., hexane) to enhance yield (85–90%) and purity (>98%) .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across studies?

- Methodological Answer : Contradictions may stem from assay variability or impurities. Mitigation steps:

- Dose-Response Curves : Validate IC values across ≥3 independent replicates .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence) with cell-based viability (MTT assay) .

- Impurity Profiling : Use LC-MS to exclude inactive/byproduct interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.